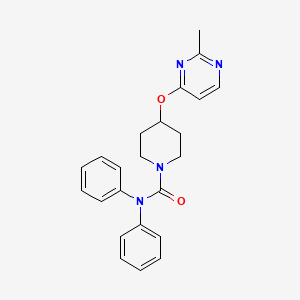
4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-methyl-4-chloropyrimidine with a suitable nucleophile to introduce the oxy group at the 4-position . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
化学反应分析
Types of Reactions
4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
科学研究应用
4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial receptors .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrimido[4,5-d]pyrimidine: Exhibits significant biological activity, including antimicrobial and anti-inflammatory properties.
Pyrimido[5,4-d]pyrimidine: Used in the synthesis of various biologically active compounds.
Uniqueness
4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is unique due to its specific structural features, such as the combination of a pyrimidine moiety with a piperidine ring and a carboxamide group. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for drug discovery and development .
生物活性
4-((2-methylpyrimidin-4-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure
The compound features a piperidine ring substituted with a carboxamide group and a pyrimidine moiety. The structural formula can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 2-methyl-4-chloropyrimidine with suitable nucleophiles to introduce the oxy group at the 4-position. Various synthetic routes have been explored to optimize yield and purity, including continuous flow reactors for industrial applications.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, it has shown significant activity in inhibiting cell proliferation, with IC50 values comparable to established anticancer agents. The mechanism involves inducing apoptosis through the intrinsic apoptotic pathway, evidenced by increased levels of cytochrome C in treated cells .
Case Studies and Research Findings
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited potent antiproliferative effects against BRAF V600E mutant cancer cell lines. Specific derivatives showed IC50 values as low as 0.19 µM against target enzymes, indicating strong potential as therapeutic agents in cancer treatment .
- Immunomodulatory Effects : Research indicates that related piperidine compounds exhibit immunostimulating activity. For instance, certain derivatives have shown enhanced activity compared to standard immunomodulators like levamizole, suggesting a promising avenue for developing new immunotherapeutics .
- Biological Interactions : The compound's interaction with biological macromolecules has been studied extensively. It binds to specific proteins involved in disease pathways, potentially inhibiting their function and leading to therapeutic outcomes .
Data Table: Biological Activity Summary
属性
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxy-N,N-diphenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-18-24-15-12-22(25-18)29-21-13-16-26(17-14-21)23(28)27(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,21H,13-14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPSMOXDLHRMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














